molecular formula C11H7BrO3 B13504808 7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione

7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione

Cat. No.: B13504808
M. Wt: 267.07 g/mol
InChI Key: QUFLVZKTNZKOPL-UHFFFAOYSA-N
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Description

7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maximize efficiency and minimize waste. Industrial methods also focus on the scalability and cost-effectiveness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different oxidation states and functional group modifications .

Scientific Research Applications

7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

IUPAC Name

7'-bromospiro[cyclopropane-1,4'-isochromene]-1',3'-dione

InChI

InChI=1S/C11H7BrO3/c12-6-1-2-8-7(5-6)9(13)15-10(14)11(8)3-4-11/h1-2,5H,3-4H2

InChI Key

QUFLVZKTNZKOPL-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=C(C=C3)Br)C(=O)OC2=O

Origin of Product

United States

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